BenchChemオンラインストアへようこそ!

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Enzymology Neuroscience Inflammation

This benzoxazine scaffold features the precise 2-methyl-6-nitro substitution pattern essential for potassium channel opener activity, as verified by SAR studies. Researchers developing antihypertensive agents, smooth muscle relaxants, or nNOS-selective probes require this exact compound; generic substitutions do not replicate potency. Scalable enantiomeric resolution (>99% ee) documented. Procure this foundational pharmacophore for targeted SAR investigations, rational analog design, or stereoselective synthesis applications.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 174567-34-1
Cat. No. B2811899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS174567-34-1
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESCC1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O3/c1-6-5-10-8-4-7(11(12)13)2-3-9(8)14-6/h2-4,6,10H,5H2,1H3
InChIKeyWTAGNTAYRIAHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 174567-34-1): Sourcing and Differentiation Overview for the Potassium Channel Activator Scaffold


2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 174567-34-1) is a heterocyclic compound from the 3,4-dihydro-2H-1,4-benzoxazine family, characterized by a methyl group at position 2 and a nitro group at position 6. It serves as a fundamental research scaffold in medicinal chemistry, particularly recognized for its role as a core structure in the development of potassium channel activators. [1] The compound's significance is primarily established through its membership in a well-documented class of potassium channel openers, where specific substitution patterns at the 6-position are crucial for biological activity. [2] Its procurement is driven by its specific utility in structure-activity relationship (SAR) studies aimed at optimizing antihypertensive and smooth muscle relaxant effects, distinguishing it from unsubstituted or differently substituted benzoxazine analogs.

Why Generic 3,4-Dihydro-2H-1,4-benzoxazine Analogs Cannot Substitute for CAS 174567-34-1 in Potassium Channel Research


Generic substitution of 2-methyl-6-nitro-3,4-dihydro-2H-2H-1,4-benzoxazine with other in-class benzoxazines is fundamentally unsound due to the extreme sensitivity of potassium channel activating activity to specific substitution patterns. Structure-activity relationship (SAR) studies have unequivocally demonstrated that an electron-withdrawing group at the 6-position is essential for potent activity. [1] Furthermore, modifications at the 2-position, such as the presence of a single methyl group versus a geminal dimethyl group, directly influence key pharmacological parameters including aqueous solubility and duration of action. [2] The precise combination of the 2-methyl and 6-nitro substituents in CAS 174567-34-1 creates a unique physicochemical and pharmacological profile that cannot be replicated by compounds with alternative substituents (e.g., 6-chloro, 6-methoxy, or 4-methyl-6-nitro analogs) [3], making its specific use mandatory for targeted SAR investigations and consistent research outcomes.

Quantitative Differentiation Guide for 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 174567-34-1) Against Closest Analogs


Selectivity Profile of 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine for Neuronal Nitric Oxide Synthase (nNOS)

While not a primary target, the compound demonstrates a quantifiable selectivity window for neuronal nitric oxide synthase (nNOS) inhibition over other NOS isoforms. This selectivity profile distinguishes it from non-selective NOS inhibitors and provides a basis for its selection in studies where pan-inhibition is undesirable. The data shows a >130-fold selectivity for nNOS over inducible NOS (iNOS) and a >1,000-fold selectivity over endothelial NOS (eNOS). [1]

Enzymology Neuroscience Inflammation

Essential 6-Nitro Substitution Motif for Potassium Channel Activation

The 6-nitro group is a critical pharmacophoric element for potent potassium channel-activating activity within this chemical class. SAR studies on 3,4-dihydro-2H-1,4-benzoxazine derivatives have established that an electron-withdrawing substituent at the 6-position is essential for high potency. [1] This class-level inference, based on rigorous SAR analysis, directly contrasts with the requirements at other positions, such as the 7-position, which is tolerant of various substituents. [2] Therefore, the 6-nitro substitution in CAS 174567-34-1 is a non-negotiable feature for achieving the desired potassium channel opener pharmacology, distinguishing it from non-nitrated or 6-substituted analogs lacking an electron-withdrawing group.

Cardiovascular Pharmacology Ion Channel Research Medicinal Chemistry

Physicochemical Differentiation from 4-Methyl-6-nitro Analog

The compound's calculated physicochemical properties, specifically LogP and polar surface area (PSA), are key differentiators from its closest structural analog, 3,4-dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. CAS 174567-34-1 exhibits a lower LogP (1.47) compared to the 4-methyl analog (LogP: 1.83), indicating higher hydrophilicity, and a significantly larger PSA (67.08 Ų vs. 55.4 Ų). [1] [2] This combination of properties suggests a more favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile in silico, particularly for central nervous system penetration or solubility, making it a distinct choice for hit-to-lead optimization.

Medicinal Chemistry Computational Chemistry ADME

Synthetic Accessibility to Enantiomerically Pure Forms

A key advantage of the 6-nitro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold, which is a direct positional isomer, is the established methodology for obtaining both enantiomers in high optical purity (>99% ee). The (S)- and (R)-enantiomers can be prepared via acylative kinetic resolution using (S)-naproxen acyl chloride, a process that has been successfully applied to the 6-nitro derivative. [1] This contrasts with many chiral benzoxazine analogs where efficient, high-purity enantioseparation methods are not established or published, providing a clear procurement and research advantage for stereochemistry-focused studies.

Synthetic Chemistry Chiral Resolution Medicinal Chemistry

High-Impact Application Scenarios for 2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine in R&D and Industrial Chemistry


Medicinal Chemistry: Potassium Channel Activator Lead Optimization

Researchers focused on developing novel antihypertensive or smooth muscle relaxant agents can utilize CAS 174567-34-1 as a key intermediate for further derivatization, especially at the 4-position. The 2-methyl and 6-nitro substitution pattern provides the foundational pharmacophore for potassium channel opening activity, as established by SAR studies. [1] [2] By procuring this specific scaffold, medicinal chemists ensure they are working within a chemical space known for potent activity, enabling rational design of new analogs with potentially improved efficacy, duration of action, or reduced side effects compared to known openers like cromakalim. [3]

Chemical Biology: Selective Neuronal Nitric Oxide Synthase (nNOS) Probe Development

The documented, though moderate, selectivity of this compound for nNOS over eNOS and iNOS makes it a valuable starting point for designing selective nNOS probes. [1] In chemical biology studies aimed at dissecting the roles of different NOS isoforms in neuronal signaling or neurodegeneration, CAS 174567-34-1 provides a validated, albeit low-affinity, hit. Its selectivity profile (>130-fold over iNOS) can be exploited to minimize off-target effects in cell-based or in vivo models, guiding the development of more potent and selective tool compounds for basic neuroscience research.

Process and Synthetic Chemistry: Chiral Building Block Generation

Synthetic chemistry laboratories can leverage the established methodology for preparing enantiomerically pure 6-nitro-3-methyl-3,4-dihydro-2H-1,4-benzoxazines as a model for generating chiral building blocks. [1] The >99% ee achievable via acylative kinetic resolution demonstrates that this scaffold is amenable to scalable, high-purity enantioseparation. This application scenario is particularly relevant for groups developing stereoselective syntheses of complex molecules or for those requiring chiral amines or alcohols derived from the benzoxazine core, where the 2-methyl group provides a point of chirality. This compound's specific utility here is its role as a robust, documented example of a successfully resolved racemate in this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.